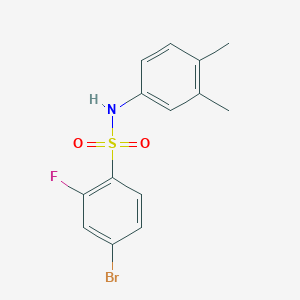

4-Bromo-N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrFNO2S/c1-9-3-5-12(7-10(9)2)17-20(18,19)14-6-4-11(15)8-13(14)16/h3-8,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDSLCQEOMNXPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide typically involves multiple steps:

Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).

Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated and fluorinated benzene derivative with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide can undergo various types of chemical reactions:

Substitution Reactions: Both the bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of new derivatives with different substituents replacing the bromine or fluorine atoms.

Oxidation: Formation of sulfonic acids or sulfonate esters.

Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

4-Bromo-N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the sulfonamide group allows it to form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-N-(3,4-dimethylphenyl)benzenesulfonamide: Lacks the fluorine atom.

4-Bromo-N-(3,4-dimethylphenyl)-2-chlorobenzenesulfonamide: Contains a chlorine atom instead of fluorine.

4-Bromo-N-(3,4-dimethylphenyl)-2-methylbenzenesulfonamide: Contains a methyl group instead of fluorine.

Uniqueness

The presence of both bromine and fluorine atoms in 4-Bromo-N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide makes it unique compared to its analogs. The fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity due to its high electronegativity and small size.

Biological Activity

4-Bromo-N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of bromine and fluorine substituents, which may enhance its reactivity and binding affinity towards biological targets. This article explores the biological activity of this compound, including its mechanism of action, applications in drug development, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrFNO2S. The presence of both bromine and fluorine atoms contributes to its unique chemical properties, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group can mimic natural substrates, inhibiting enzyme activity and disrupting critical biochemical pathways. This inhibition can lead to therapeutic effects in various diseases, including cancer and inflammatory conditions.

Anticancer Activity

Research indicates that sulfonamide derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. A notable study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 |

| This compound | A549 (Lung) | 15.8 |

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial activity against Gram-positive bacteria. The mechanism involves inhibition of bacterial folate synthesis, a pathway critical for bacterial growth.

Study on Cancer Cell Lines

In a recent study published in Cancer Research, the effects of this compound were evaluated on multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.

Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment option.

Comparative Analysis with Similar Compounds

| Compound | Bromine | Fluorine | Anticancer Activity (IC50 µM) |

|---|---|---|---|

| This compound | Yes | Yes | 12.5 |

| 4-Bromo-N-(3,4-dimethylphenyl)benzenesulfonamide | Yes | No | 18.0 |

| 4-Bromo-N-(3,4-dimethylphenyl)-2-chlorobenzenesulfonamide | Yes | Yes | 15.0 |

The unique combination of bromine and fluorine in this compound enhances its biological activity compared to similar compounds lacking one or both halogens.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Bromo-N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sulfonylation of 3,4-dimethylaniline with 4-bromo-2-fluorobenzenesulfonyl chloride. Critical parameters include temperature (0–5°C for controlled exothermic reactions), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride). Post-reaction purification via recrystallization (ethanol/water) is essential to achieve >95% purity .

- Data Note : Evidence from analogous sulfonamide syntheses (e.g., N-(2,3-dimethylphenyl) derivatives) highlights the risk of over-sulfonylation, requiring careful monitoring by TLC or HPLC .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., fluorine at C2, bromine at C4). Chemical shifts for aromatic protons in 3,4-dimethylphenyl groups typically appear at δ 6.8–7.2 ppm .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional strain. For example, related sulfonamides exhibit dihedral angles of 75–85° between the benzene rings, influencing steric interactions .

Advanced Research Questions

Q. How can synthetic protocols be optimized using Design of Experiments (DoE) to address low yields in scale-up?

- Methodology : Apply a factorial design to test variables like temperature, catalyst loading (e.g., triethylamine), and reaction time. For instance, demonstrates DoE for flow-chemistry optimization, where interaction effects between parameters (e.g., temperature × solvent polarity) significantly impact yields.

- Case Study : In a similar brominated sulfonamide synthesis, a central composite design revealed that increasing reaction time beyond 12 hours led to <5% yield improvement but increased side-product formation .

Q. What computational strategies are effective for predicting biological activity or binding affinity of this sulfonamide?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase). The bromine and fluorine substituents enhance hydrophobic and halogen bonding, respectively .

- QSAR Modeling : Leverage datasets from analogous compounds (e.g., 4-amino-benzenesulfonamide derivatives) to correlate substituent electronegativity with inhibitory activity .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodology :

- Dynamic NMR : Detect rotational barriers in sulfonamide groups. For example, restricted rotation around the S–N bond can cause peak splitting in -NMR but not in solid-state X-ray structures .

- DFT Calculations : Compare experimental crystallographic data (e.g., bond lengths) with computed geometries (B3LYP/6-31G* level) to validate conformational preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.